molecular formula C13H12ClN3OS B2688034 N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 325723-06-6

N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2688034
CAS No.: 325723-06-6
M. Wt: 293.77
InChI Key: VZUTUOMBQGFPQQ-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C13H12ClN3OS and a molecular weight of 293.77

Preparation Methods

The synthesis of N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves several steps. One common method includes the reaction of 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid with benzylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Scientific Research Applications

N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group, which affects its reactivity and biological activity.

    N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-thiol:

    N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-amine: This compound contains an amine group, which can participate in different types of chemical reactions compared to the carboxamide group.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-benzyl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-19-13-16-8-10(14)11(17-13)12(18)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUTUOMBQGFPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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